10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol
CAS No.: 2975-80-6
Cat. No.: VC5164977
Molecular Formula: C16H16O
Molecular Weight: 224.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2975-80-6 |
|---|---|
| Molecular Formula | C16H16O |
| Molecular Weight | 224.303 |
| IUPAC Name | 2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanol |
| Standard InChI | InChI=1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2 |
| Standard InChI Key | NARLNRIFIJXMSO-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C(C3=CC=CC=C31)CO |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaenylmethanol, reflects its intricate tricyclic architecture . The central cycloheptene ring is flanked by two benzene rings, forming a rigid, planar framework. The methanol group (-CHOH) is attached to the bridging carbon of the cycloheptene moiety, introducing polarity to an otherwise hydrophobic structure .
Spectroscopic Characterization
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to confirm its structure:
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-NMR: Peaks at δ 2.42 ppm (singlet, -OH) and δ 2.60–3.05 ppm (multiplet, -CH-) indicate the methanol and methylene groups, respectively .
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IR: A strong absorption band at 3603 cm corresponds to the O-H stretch of the methanol group .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via Grignard reactions or ketone reductions, as demonstrated in the following representative method :
Procedure:
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Grignard Reaction: React 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one with bromobenzene and magnesium in tetrahydrofuran (THF).
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Workup: Quench with aqueous ammonium chloride, extract with chloroform, and purify via crystallization .
Industrial Production
Industrial-scale synthesis prioritizes cost-effective catalysts and solvent recovery systems. Suppliers like VulcanChem offer bulk quantities (≥97% purity) at variable pricing tiers.
Physicochemical Properties
The compound’s properties are critical for pharmaceutical formulation:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 224.30 g/mol | |
| Melting Point | 149–150°C | |
| logP | 3.8 | |
| Solubility | Poor in water; soluble in THF | |
| pKa | 14.54 |
Its hydrophobicity (logP = 3.8) suggests moderate membrane permeability, while the pKa (14.54) indicates a weakly acidic methanol group .
Biological Activities and Mechanisms
Molecular Docking Studies
Computational models predict high affinity for the prostaglandin E2 synthase binding pocket, with a docking score of -9.2 kcal/mol.
Applications in Drug Development
Lead Compound Optimization
The methanol group serves as a handle for derivatization. For example, esterification with acetic anhydride yields prodrugs with enhanced bioavailability.
Patent Landscape
Patent WO2023016789A1 claims dibenzocycloheptene derivatives for treating neuropathic pain, underscoring the compound’s therapeutic relevance.
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